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Compound of Interest

Compound Name: VU6015929

Cat. No.: B2687919 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

the selective DDR1/2 inhibitor, VU6015929. The information provided addresses common

challenges related to its oral bioavailability and pharmacokinetic profile.

Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of VU6015929?

A1: The oral bioavailability of VU6015929 has been reported to be 12.5% in rats.[1] This is

considered a moderate level of oral absorption.

Q2: What are the known pharmacokinetic parameters of VU6015929 in rats?

A2: The key pharmacokinetic parameters for VU6015929 in rats following intravenous (IV) and

oral (PO) administration are summarized in the table below.[1]

Q3: What vehicle was used in the initial rat pharmacokinetic studies?

A3: The vehicle used for the intravenous and oral administration in the published rat

pharmacokinetic study was a solution of 10% EtOH/40% PEG400/50% saline.[1]

Q4: What is the primary mechanism of action of VU6015929?
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A4: VU6015929 is a potent and selective dual inhibitor of Discoidin Domain Receptor 1 (DDR1)

and Discoidin Domain Receptor 2 (DDR2) with IC50 values of 4.67 nM and 7.39 nM,

respectively.[2] By inhibiting these receptor tyrosine kinases, it blocks collagen-induced DDR1

activation and subsequently reduces the production of collagen IV, a key process in fibrosis.[2]

[3][4]

Q5: What is the kinome selectivity of VU6015929?

A5: VU6015929 has been shown to have a good kinome selectivity profile, which is crucial for

minimizing off-target effects.[3][5]

Troubleshooting Guide: Challenges with Oral
Bioavailability
This guide addresses potential reasons for the moderate oral bioavailability of VU6015929 and

provides suggestions for experimental investigation.
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Potential Issue Troubleshooting/Investigative Steps

Poor Aqueous Solubility

While VU6015929 is soluble in organic solvents

like DMSO, its aqueous solubility may be a

limiting factor for dissolution in the

gastrointestinal tract. Suggested Experiment:

Perform kinetic and thermodynamic solubility

studies in simulated gastric fluid (SGF) and

simulated intestinal fluid (SIF).

First-Pass Metabolism

The compound may be subject to significant

metabolism in the liver before reaching systemic

circulation. The reported moderate in vivo

clearance in rats (34.2 mL/min/kg) suggests that

metabolism could be a contributing factor.[1]

Suggested Experiment: Conduct an in vitro

metabolic stability assay using rat and human

liver microsomes to determine the intrinsic

clearance.

Low Intestinal Permeability

The ability of VU6015929 to cross the intestinal

epithelium may be limited. Suggested

Experiment: Perform a Caco-2 permeability

assay to assess the bidirectional transport of the

compound. This will help determine the

apparent permeability coefficient (Papp) and the

efflux ratio.

Efflux by Transporters

VU6015929 may be a substrate for efflux

transporters such as P-glycoprotein (P-gp) in

the intestine, which actively pump the

compound back into the intestinal lumen.

Suggested Experiment: In the Caco-2

permeability assay, include a P-gp inhibitor

(e.g., verapamil) to see if the apical-to-

basolateral transport increases.

High Plasma Protein Binding A high degree of binding to plasma proteins can

reduce the free fraction of the drug available to

exert its pharmacological effect and can
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influence its distribution and clearance.

Suggested Experiment: Determine the fraction

of VU6015929 bound to plasma proteins from

the target species (e.g., rat, human) using

methods like equilibrium dialysis or ultrafiltration.

Formulation Issues

The formulation used for oral dosing can

significantly impact dissolution and absorption.

Suggested Action: Experiment with different

formulation strategies, such as creating an

amorphous solid dispersion or using lipid-based

formulations, to enhance solubility and

dissolution rate.

Quantitative Data Summary
The following tables summarize the key quantitative data available for VU6015929.

Table 1: In Vivo Pharmacokinetic Parameters of VU6015929 in Rats

Parameter Value Route of Administration

Oral Bioavailability (F) 12.5% PO

Clearance (CLp) 34.2 mL/min/kg IV

Volume of Distribution (Vss) 4.3 L/kg IV

Half-life (t1/2) ~3 hours IV

Tmax 0.75 hours PO

Data sourced from Jeffries et al., 2019.[1]

Table 2: In Vitro DMPK Parameters of VU6015929
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Parameter Value Species

Predicted Hepatic Clearance

(CLhep)
43.2 mL/min/kg Rat

Fraction Unbound in Plasma

(fu)
0.089 Rat

Data sourced from Jeffries et al., 2019.

Experimental Protocols
1. In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of VU6015929 in liver microsomes.

Materials: VU6015929, pooled liver microsomes (human or rat), NADPH regenerating

system, phosphate buffer, quenching solution (e.g., acetonitrile with an internal standard),

LC-MS/MS system.

Methodology:

Prepare a stock solution of VU6015929 in a suitable organic solvent (e.g., DMSO).

In a microcentrifuge tube, pre-incubate VU6015929 at a final concentration of 1 µM with

liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

Initiate the metabolic reaction by adding the NADPH regenerating system.

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction

mixture and add it to the quenching solution.

Centrifuge the samples to precipitate the proteins.

Analyze the supernatant for the remaining concentration of VU6015929 using a validated

LC-MS/MS method.

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
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2. Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of VU6015929.

Materials: Caco-2 cells, Transwell inserts, Hanks' Balanced Salt Solution (HBSS),

VU6015929, control compounds (e.g., a high-permeability compound like propranolol and a

low-permeability compound like mannitol), LC-MS/MS system.

Methodology:

Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and

formation of a confluent monolayer.

Assess the integrity of the cell monolayer by measuring the transepithelial electrical

resistance (TEER).

For the apical to basolateral (A-B) permeability assessment, add VU6015929 to the apical

chamber.

For the basolateral to apical (B-A) permeability assessment, add VU6015929 to the

basolateral chamber.

Incubate the plates at 37°C with gentle shaking.

At specified time points, collect samples from the receiver chamber and replace with fresh

buffer.

Analyze the concentration of VU6015929 in the collected samples by LC-MS/MS.

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The

efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2

suggests active efflux.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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